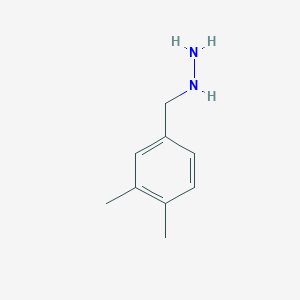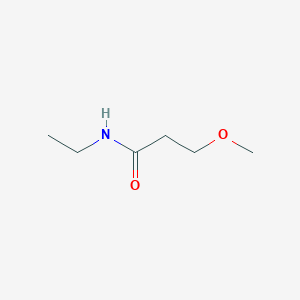
1,4-Dihydroquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoxalin-5-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through a condensation mechanism, forming the quinoxaline ring system. The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be carried out without the use of hazardous solvents or catalysts, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-5,6-dione, tetrahydroquinoxaline, and various substituted quinoxalines .
Aplicaciones Científicas De Investigación
1,4-Dihydroquinoxalin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, contributing to its anticancer properties.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Another quinoxaline derivative with similar biological activities but different structural features.
Quinoxaline-2,3-dione: Known for its antiviral and anticancer properties.
Thioxobenzo[g]pteridine: A heterocyclic compound with similar pharmacological activities.
Uniqueness
1,4-Dihydroquinoxalin-5-ol is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62163-08-0 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1,4-dihydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,9-11H |
Clave InChI |
RJXNRPCVGCWPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)



